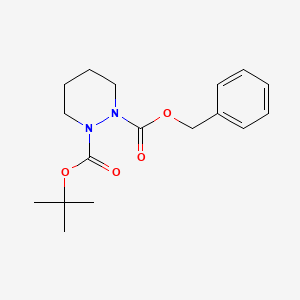
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
Cat. No. B1369942
Key on ui cas rn:
154972-38-0
M. Wt: 320.4 g/mol
InChI Key: TUOLNRMGWOOMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06069163
Procedure details


To a solution of 0.1 g (0.42 mmol) 4-fluorophenylalanine tert-butyl ester in 1.0 mL of CH2Cl2 at 0° C. was added 0.065 g (0.5 mmol) of dilsopropyl ethyl amine followed by 0.093 g (0.46 mmol) of p-nitrophenyl chloroformate as a solid. After 30 minutes a solution of 82.7 mg (0.52 mmol) of pyridazine dihydrochloride (Step C) and 0.2 g (1.56 mmol) of diisopropylethylamine in 1.5 mL of CH2Cl2 was added. The reaction mixture was stirred for 2.5 hours and diluted with 20 mL of ethyl acetate. The solution was washed with water twice followed by brine and was dried over MgSO4. The mixture was filtered and concentrated in vacuo. The residue was purified by flash silica gel chromatography eluting with 45% EtOAc/hexanes to provide the title compound. 1H-NMR (CDCl3, 400 MHz): 1.38 (s, 9H); 1.60 (b, 6H); 2.8 (b, 2H); 3.05 (m, 2H); 15 4.57 (m, 1H); 6.75 (b, 1H); 6.95 (m, 2H); 7.15 (m, 2H).




Name
pyridazine dihydrochloride
Quantity
82.7 mg
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[C@H](CC1C=CC(F)=CC=1)N)([CH3:4])([CH3:3])[CH3:2].[CH2:18](N)[CH3:19].Cl[C:22]([O:24][C:25]1C=CC([N+]([O-])=O)=CC=1)=[O:23].Cl.Cl.[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=1.C(N([CH:48]([CH3:50])[CH3:49])CC)(C)C.[CH2:51](Cl)Cl>C(OCC)(=O)C>[C:6]([N:36]1[CH2:41][CH2:40][CH2:39][CH2:38][N:37]1[C:22]([O:24][CH2:25][C:19]1[CH:18]=[CH:49][CH:48]=[CH:50][CH:51]=1)=[O:23])([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:17] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC([C@@H](N)CC1=CC=C(C=C1)F)=O
|
|
Name
|
|
|
Quantity
|
0.065 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.093 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
pyridazine dihydrochloride
|
|
Quantity
|
82.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.N1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 45% EtOAc/hexanes
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1N(CCCC1)C(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
